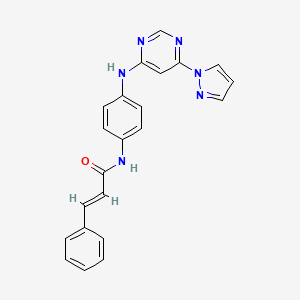
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide is a complex organic compound that features a pyrazole and pyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various kinases
Mode of Action
It is known that compounds with similar structures can inhibit the activity of their target kinases . This inhibition can lead to a decrease in the phosphorylation of downstream proteins, altering cellular signaling pathways.
Biochemical Pathways
Given that similar compounds can inhibit kinase activity , it is likely that this compound could affect pathways involving protein phosphorylation. This could potentially impact a variety of cellular processes, including cell growth and division.
Pharmacokinetics
Compounds with similar structures are often well-absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Inhibition of kinase activity by similar compounds can lead to a decrease in the phosphorylation of downstream proteins . This could potentially alter cellular signaling pathways and impact processes such as cell growth and division.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . This suggests that N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide may interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
Given the broad range of activities associated with pyrazole derivatives, it is plausible that this compound could influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies would need to investigate the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported yet. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
This would involve identifying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling with aniline derivatives and cinnamamide. One common method involves the Buchwald-Hartwig amination reaction, where chloropyrimidine derivatives are reacted with aminopyrazoles in the presence of palladium catalysts and bases such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydride and various organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also features a pyrazole and pyrimidine moiety and has shown potent CDK2 inhibitory activity.
2,6-Di(1H-pyrazol-1-yl)pyridines: These compounds are similar in structure and are used as ligands in coordination chemistry.
Uniqueness
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cinnamamide is unique due to its cinnamamide moiety, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to inhibit CDK2 selectively makes it a promising candidate for further drug development .
Properties
IUPAC Name |
(E)-3-phenyl-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c29-22(12-7-17-5-2-1-3-6-17)27-19-10-8-18(9-11-19)26-20-15-21(24-16-23-20)28-14-4-13-25-28/h1-16H,(H,27,29)(H,23,24,26)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSVLFBEJLEDKB-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)
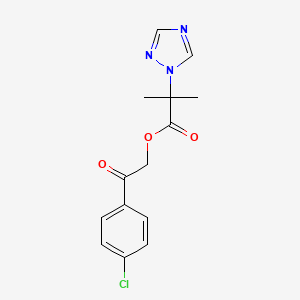

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)
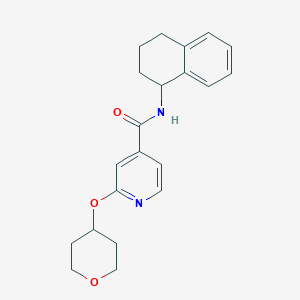
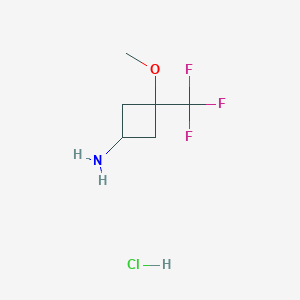
![N-[(2,3-dimethoxyphenyl)methyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2360390.png)
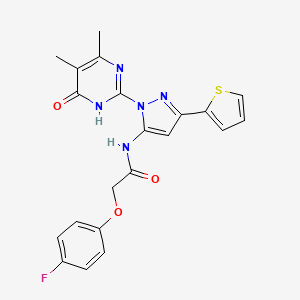
![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)
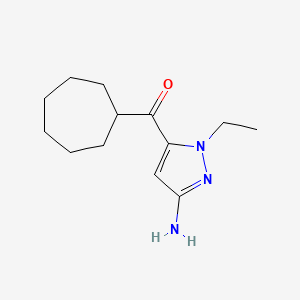


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)
